molecular formula C68H138O35 B1256449 Tetratriacontaethylene glycol

Tetratriacontaethylene glycol

Cat. No.: B1256449
M. Wt: 1515.8 g/mol
InChI Key: BPOKBDAASNIQMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tetratriacontaethylene glycol (C₆₈H₁₃₈O₃₅) is a polyethylene glycol (PEG) derivative consisting of 34 repeating ethylene oxide (EO) units. Structurally, it is represented as HO-(CH₂CH₂O)₃₄-CH₂CH₂OH, with a molecular weight of approximately 1,558 g/mol (calculated based on EO unit mass: 44 g/mol × 34 + terminal groups). PEGs are widely used in pharmaceuticals, cosmetics, and industrial applications due to their hydrophilicity, biocompatibility, and tunable physicochemical properties .

Properties

Molecular Formula

C68H138O35

Molecular Weight

1515.8 g/mol

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol

InChI

InChI=1S/C68H138O35/c69-1-3-71-5-7-73-9-11-75-13-15-77-17-19-79-21-23-81-25-27-83-29-31-85-33-35-87-37-39-89-41-43-91-45-47-93-49-51-95-53-55-97-57-59-99-61-63-101-65-67-103-68-66-102-64-62-100-60-58-98-56-54-96-52-50-94-48-46-92-44-42-90-40-38-88-36-34-86-32-30-84-28-26-82-24-22-80-20-18-78-16-14-76-12-10-74-8-6-72-4-2-70/h69-70H,1-68H2

InChI Key

BPOKBDAASNIQMO-UHFFFAOYSA-N

Canonical SMILES

C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Molecular Characteristics

Compound Molecular Formula Molecular Weight (g/mol) EO Units Physical State (25°C)
Ethylene glycol C₂H₆O₂ 62.07 1 Liquid
Tetraethylene glycol C₈H₁₈O₅ 194.23 4 Liquid
PEG 300 Variable ~300 ~6–7 Liquid
Tetratriacontaethylene glycol C₆₈H₁₃₈O₃₅ ~1,558 34 Waxy solid
PEG 3000 Variable ~3,000 ~68 Solid

Key Observations :

  • Chain Length and Physical State : Smaller PEGs (e.g., ethylene glycol, tetraethylene glycol) are liquids, while longer chains (e.g., PEG 3000) transition to solids. This compound, with 34 EO units, likely exhibits intermediate viscosity or waxy solidity .
  • Molecular Weight : Ethylene glycol (62 g/mol) and tetraethylene glycol (194 g/mol) are low-molecular-weight glycols, whereas this compound and PEG 3000 represent mid- to high-range PEGs .

Comparative Insights :

  • Pharmaceuticals : PEG 300 and PEG 3000 are critical in drug delivery systems (e.g., PEGylation) to enhance solubility and prolong circulation . This compound’s intermediate chain length may balance drug-loading capacity and release kinetics.
  • Industrial Use : Shorter-chain glycols (e.g., ethylene glycol) dominate antifreeze applications, while longer PEGs serve as thickeners or stabilizers .

Thermodynamic and Solubility Data

Compound Boiling Point (°C) Melting Point (°C) Water Solubility
Tetraethylene glycol 314–324 -5.6 Miscible
PEG 300 >200 -15–20 Fully miscible
PEG 3000 Decomposes 54–58 Soluble (dependent on MW)

Remarks :

  • Solubility : All PEGs exhibit high water solubility, but viscosity increases with chain length. This compound may form micelles or gels in aqueous solutions .
  • Thermal Stability : Longer PEGs (e.g., PEG 3000) decompose before boiling, unlike low-MW glycols .

Q & A

Q. What are the standard methods for synthesizing Tetratriacontaethylene glycol, and how can polymerization reproducibility be ensured?

this compound (a polyethylene glycol, PEG, with 34 ethylene oxide units) is typically synthesized via anionic ring-opening polymerization of ethylene oxide. To ensure reproducibility:

  • Strictly control reaction parameters (temperature, initiator purity, and monomer-to-initiator ratio).
  • Use size-exclusion chromatography (SEC) to monitor molecular weight distribution and polydispersity .
  • Validate chain length via matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry .

Q. Which analytical techniques are critical for confirming the molecular weight and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : Determines ethylene oxide unit count and end-group functionality.
  • Infrared (IR) Spectroscopy : Identifies characteristic ether (C-O-C) and hydroxyl (-OH) stretches.
  • SEC with Multi-Angle Light Scattering (MALS) : Measures absolute molecular weight and hydrodynamic radius .
  • Karl Fischer Titration : Quantifies residual water content to assess purity .

Q. How should researchers design experiments to study the solvent-dependent conformational behavior of this compound?

  • Use polar (e.g., water) and nonpolar solvents (e.g., toluene) to compare solvation effects.
  • Employ dynamic light scattering (DLS) to measure aggregation behavior and critical micelle concentration.
  • Standardize solvent purity and temperature across trials to minimize variability .

Advanced Research Questions

Q. How can discrepancies in hydrodynamic radius measurements across studies be resolved?

Conflicting data often arise from methodological differences:

  • Technique Calibration : Compare SEC-MALS (absolute measurement) with DLS (size estimation) under identical solvent conditions.
  • Sample Preparation : Ensure degassing to remove air bubbles that distort DLS readings.
  • Data Normalization : Reference against polystyrene or PEG standards with known hydrodynamic properties .

Q. What strategies address batch-to-batch variability in this compound synthesis for pharmaceutical applications?

  • Precision Initiators : Use high-purity sodium methoxide or potassium hydroxide to minimize side reactions.
  • Post-Synthesis Purification : Apply gradient solvent fractionation to isolate narrow molecular weight ranges.
  • Quality Control : Implement orthogonal characterization (e.g., NMR + SEC) for each batch .

Q. How should researchers navigate conflicting toxicological data for long-chain PEGs like this compound?

  • Source Evaluation : Prioritize peer-reviewed studies over non-reviewed datasets (e.g., avoid per user guidelines) .
  • Dose-Response Analysis : Replicate experiments across cell lines (e.g., hepatic vs. renal) to assess organ-specific toxicity.
  • Mechanistic Studies : Use in vitro assays (e.g., mitochondrial toxicity screening) to resolve contradictions in reported cytotoxicity .

Q. What experimental designs mitigate confounding factors in studying this compound’s interactions with lipid bilayers?

  • Model Membrane Systems : Use unilamellar vesicles (ULVs) with controlled lipid compositions.
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics and partition coefficients.
  • Negative Controls : Include shorter-chain PEGs (e.g., tetraethylene glycol) to isolate chain-length effects .

Methodological Guidance

Q. How can researchers ensure robust statistical analysis of this compound’s rheological properties?

  • Replication : Perform triplicate measurements for each viscosity/concentration combination.
  • Outlier Detection : Apply Grubbs’ test to exclude anomalous data points.
  • Nonparametric Tests : Use Wilcoxon signed-rank tests for non-normal distributions .

Q. What steps are essential for conducting a systematic literature review on this compound’s biomedical applications?

  • Keyword Strategy : Combine terms like “polyethylene glycol 34” OR “this compound” AND “drug delivery” in databases (PubMed, Scopus).
  • Inclusion/Exclusion Criteria : Exclude studies lacking molecular weight verification or using non-pharmaceutical-grade PEGs .

Q. How should researchers validate computational models predicting this compound’s solubility parameters?

  • Force Field Selection : Use OPLS-AA or CHARMM for ether chain dynamics.
  • Experimental Cross-Validation : Compare simulated solubility parameters with cloud-point measurements in aqueous solutions .

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